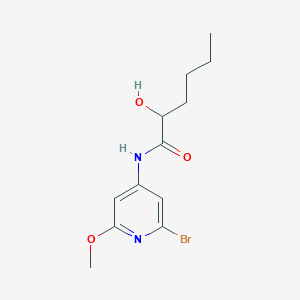
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a hydroxyhexanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination to introduce the bromine atom at the 2-position.
Amidation: The brominated intermediate is then reacted with 2-hydroxyhexanoic acid to form the final product, this compound.
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxy group to a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(2-azido-6-methoxypyridin-4-yl)-2-hydroxyhexanamide.
Oxidation: Formation of N-(2-bromo-6-methoxypyridin-4-yl)-2-oxohexanamide.
Reduction: Formation of N-(2-methoxypyridin-4-yl)-2-hydroxyhexanamide.
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of selective estrogen receptor modulators.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The hydroxyhexanamide moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxypyridin-4-ylamine: Similar structure but lacks the hydroxyhexanamide moiety.
2-Bromo-6-methoxypyridin-4-ylmethanol: Contains a methanol group instead of the hydroxyhexanamide moiety.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide is unique due to the presence of the hydroxyhexanamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17BrN2O3 |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxyhexanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-4-5-9(16)12(17)14-8-6-10(13)15-11(7-8)18-2/h6-7,9,16H,3-5H2,1-2H3,(H,14,15,17) |
Clé InChI |
TUMPNNWOMJFGBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


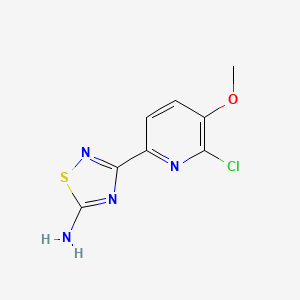

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
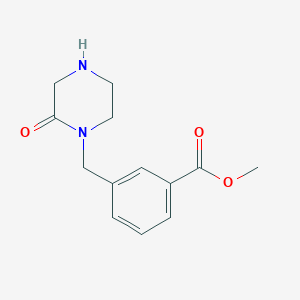
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
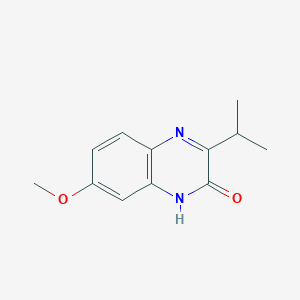
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
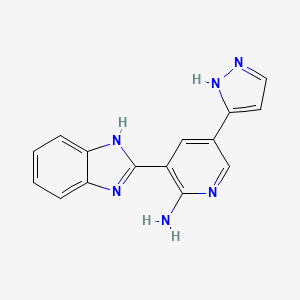
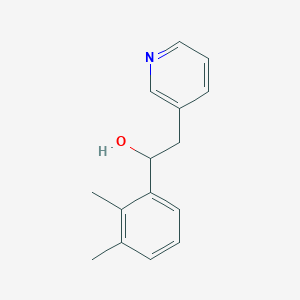
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid](/img/structure/B13874643.png)
![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
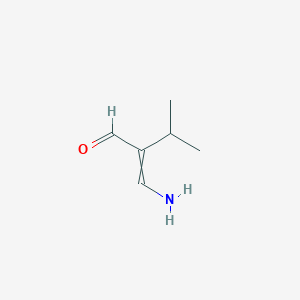
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)
